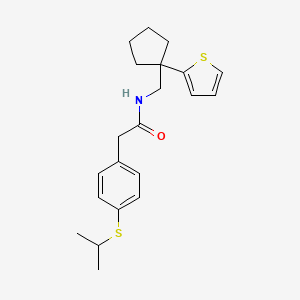
2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide typically involves multiple steps:
Formation of the isopropylthio group: This can be achieved by reacting 4-bromothiophenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Cyclopentylation: The thiophen-2-yl group is introduced through a cyclopentylation reaction, where thiophene is reacted with cyclopentyl bromide under acidic conditions.
Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism by which 2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-methylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide
- **2-(4-ethylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide
Uniqueness
The presence of the isopropylthio group in 2-(4-(isopropylthio)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acetamide distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
CAS No. |
1210360-91-0 |
|---|---|
Molecular Formula |
C21H27NOS2 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide |
InChI |
InChI=1S/C21H27NOS2/c1-16(2)25-18-9-7-17(8-10-18)14-20(23)22-15-21(11-3-4-12-21)19-6-5-13-24-19/h5-10,13,16H,3-4,11-12,14-15H2,1-2H3,(H,22,23) |
InChI Key |
HXVZGLMNNBFPRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2(CCCC2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)
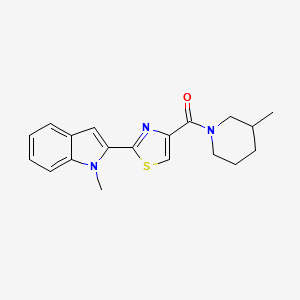
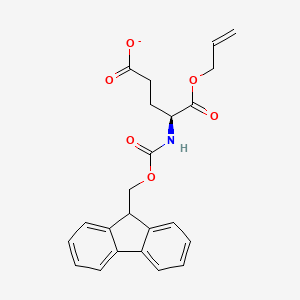
![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)
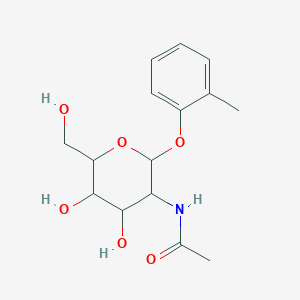
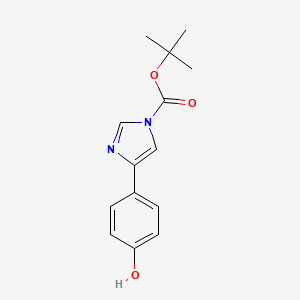

![N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide](/img/structure/B14124965.png)
![3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14124967.png)
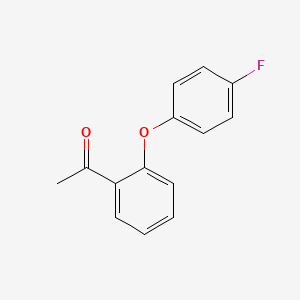
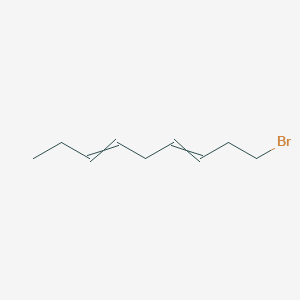
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124986.png)
![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14124987.png)

